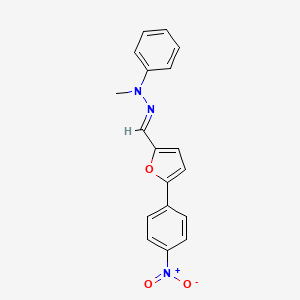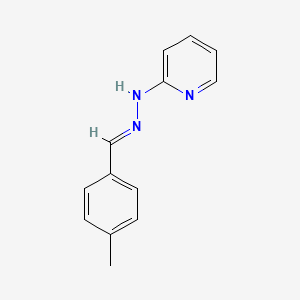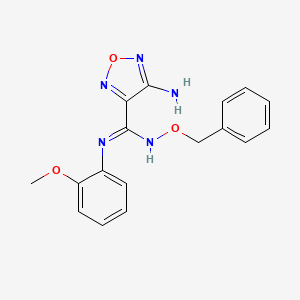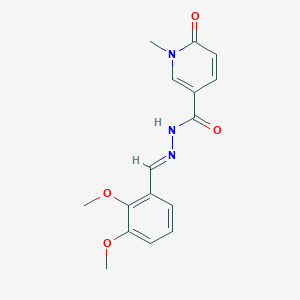![molecular formula C11H15BrN4O3S B3858161 [({N'-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B3858161.png)
[({N'-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine
Vue d'ensemble
Description
The compound [({N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is a complex organic molecule that features a combination of functional groups, including a bromophenyl group, a hydrazinecarbonyl group, and a sulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of [({N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine typically begins with the preparation of the key intermediates, such as 4-bromobenzaldehyde, hydrazinecarboxamide, and dimethylamine.
Step 1 Formation of Hydrazone: The first step involves the condensation of 4-bromobenzaldehyde with hydrazinecarboxamide under acidic conditions to form the hydrazone intermediate. This reaction is typically carried out in ethanol or methanol as the solvent, with a catalytic amount of acetic acid.
Step 2 Sulfamoylation: The hydrazone intermediate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl hydrazone derivative.
Step 3 Dimethylation: Finally, the sulfamoyl hydrazone derivative is treated with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of [({N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the hydrazinecarbonyl group.
Reduction: Reduced derivatives of the bromophenyl group.
Substitution: Substituted derivatives of the bromophenyl group with various nucleophiles.
Applications De Recherche Scientifique
Chemistry
In chemistry, [({N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for versatile chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule
Medicine
In medicine, [({N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is explored for its potential therapeutic properties. Preliminary studies indicate that it may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for further pharmacological evaluation.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of [({N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydrazinecarbonyl and sulfamoyl groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [({N’-[(E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine
- [({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine
- [({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine
Uniqueness
Compared to its analogs, [({N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is unique due to the presence of the bromine atom in the phenyl ring. This bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. The bromine substituent may also enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in molecular recognition processes.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methylideneamino]-2-(dimethylsulfamoylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O3S/c1-16(2)20(18,19)14-8-11(17)15-13-7-9-3-5-10(12)6-4-9/h3-7,14H,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFXKFBZGVMNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3858084.png)
![4-amino-N'-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858101.png)
![N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide](/img/structure/B3858106.png)


![Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate](/img/structure/B3858129.png)
![4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858130.png)
![2-cyano-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B3858133.png)

![4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol](/img/structure/B3858144.png)


![3-[4-(benzyloxy)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B3858173.png)
![1-benzyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B3858188.png)
